N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide
Description
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a structurally complex molecule featuring a triazolo-pyridazine core, an azetidine ring, a tetrahydroquinoline scaffold, and a sulfonamide group. This compound likely belongs to a class of synthetic molecules designed for pharmaceutical applications, given its hybrid architecture combining nitrogen-rich heterocycles and sulfonamide functionalities.
Properties
IUPAC Name |
N-methyl-2-oxo-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3,4-dihydro-1H-quinoline-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O3S/c1-23(13-9-24(10-13)17-6-5-16-21-19-11-25(16)22-17)29(27,28)14-3-4-15-12(8-14)2-7-18(26)20-15/h3-6,8,11,13H,2,7,9-10H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJFPJQDCDHXMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC5=C(C=C4)NC(=O)CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Cell division protein ZipA . This protein is found in organisms like Escherichia coli (strain K12) and Shigella flexneri. ZipA plays a crucial role in bacterial cell division.
Mode of Action
Compounds with similar structures have been known to inhibit protein kinases like the mesenchymal–epithelial transition factor (c-met) and have shown gaba a allosteric modulating activity.
Biochemical Pathways
Compounds with similar structures have been reported to inhibit c-met protein kinase and modulate gaba a activity. These actions can affect various cellular processes, including cell growth and neurotransmission.
Pharmacokinetics
Similar compounds have been reported to have oral bioavailability.
Biochemical Analysis
Biochemical Properties
The compound, N-methyl-2-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide, is part of the triazole family. Triazole compounds, containing two carbon and three nitrogen atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These hypotheses require further experimental validation.
Biological Activity
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article delves into its biological activity, highlighting key findings from various studies.
Structural Overview
The compound features a tetrahydroquinoline core linked to a triazolo-pyridazine moiety and an azetidine ring. Its molecular formula is , with a molecular weight of 369.4 g/mol. The presence of multiple nitrogen atoms in its structure suggests potential interactions with various biological targets.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Specifically, studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungal pathogens. This antimicrobial action is likely attributed to the triazolo-pyridazine component disrupting critical cellular functions in microorganisms.
2. Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes:
- Carbonic Anhydrase Inhibition : Similar compounds have been reported to inhibit carbonic anhydrase by binding to the zinc ion in the active site, which is crucial for catalyzing the hydration of carbon dioxide . This inhibition suggests possible therapeutic applications in conditions like glaucoma and metabolic disorders.
3. Anticancer Properties
Recent studies have evaluated the cytotoxic effects of triazolo-pyridazine derivatives on cancer cell lines. For example:
| Compound | Cancer Cell Lines | IC50 (μM) |
|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 |
| Compound 12e | MCF-7 | 1.23 ± 0.18 |
| Compound 12e | HeLa | 2.73 ± 0.33 |
Compound 12e exhibited significant cytotoxicity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines with IC50 values indicating potent activity . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
In a study focused on triazolo-pyridazine derivatives, researchers synthesized several compounds and evaluated their activity against c-Met kinase and various cancer cell lines. The most promising compound demonstrated IC50 values comparable to established inhibitors like Foretinib . This highlights the potential for developing targeted therapies based on this compound's structure.
Case Study: Antimicrobial Efficacy
Another study explored the antimicrobial effectiveness of similar compounds against various pathogens. Results indicated that these compounds could effectively inhibit bacterial growth and demonstrate fungicidal activity against common fungal strains.
Comparison with Similar Compounds
Triazolo-Pyridazine Derivatives
The triazolo-pyridazine core is structurally distinct from other heterocyclic systems, such as imidazo[4,5-f]quinoline (IQ), a carcinogenic heterocyclic amine found in processed meats . Unlike IQ, which is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), the triazolo-pyridazine in this compound may confer non-carcinogenic pharmacological activity due to differences in substitution patterns and electronic properties.
Azetidine-Containing Compounds
Azetidine (4-membered nitrogen ring) is less common in pharmaceuticals compared to 5- or 6-membered rings (e.g., pyrrolidine, piperidine). For example, azetidine derivatives in kinase inhibitors often exhibit enhanced binding affinity due to reduced entropy loss upon target engagement.
Sulfonamide Derivatives
Sulfonamides are widely used in antibiotics (e.g., sulfamethoxazole) and carbonic anhydrase inhibitors. The sulfonamide group in this compound likely improves aqueous solubility compared to non-sulfonamide analogs, such as tetrahydroquinoline derivatives lacking polar substituents.
Physicochemical and Pharmacokinetic Properties
- Solubility: Sulfonamide group may enhance solubility (logP reduction of ~1–2 units compared to non-sulfonamide triazolo-pyridazines).
- Metabolic Stability : The azetidine ring may reduce cytochrome P450-mediated metabolism compared to larger N-heterocycles.
Research Findings and Limitations
Key gaps include:
In vitro/in vivo Efficacy Data: No published results on target binding or potency.
Toxicological Profiles: Requires validation via Ames tests or rodent studies to rule out carcinogenicity.
Synthetic Feasibility : The azetidine-triazolo-pyridazine linkage may pose challenges in large-scale synthesis due to ring strain and reactivity.
Preparation Methods
Reaction Conditions and Optimization
- Substrate : 2-Amino-5-nitrobenzaldehyde (precursor for subsequent sulfonylation)
- Cyclization Agent : Cyclohexanone in acetic acid under reflux (12 h, 80°C)
- Yield : 68–72% after recrystallization (ethanol/water)
Mechanistic Insight : Acid-catalyzed imine formation followed by [4+2] cycloaddition generates the tetrahydroquinoline framework.
Introduction of the Sulfonamide Group
Sulfonylation at the C6 position employs 4-nitrobenzenesulfonyl chloride under Schotten-Baumann conditions:
Procedure
- Substrate : 6-Amino-1,2,3,4-tetrahydroquinoline-2-one (0.1 mol)
- Sulfonylating Agent : 4-Nitrobenzenesulfonyl chloride (1.1 equiv)
- Base : Sodium acetate (1.5 equiv) in aqueous ethanol (50 mL)
- Conditions : Stirred at 80–85°C for 4 h
- Workup : Precipitation with ice-water, filtration, and drying
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70% |
| Melting Point | 168–170°C |
| Molecular Formula | C₁₅H₁₃N₃O₅S |
Characterization :
- FTIR : 1623 cm⁻¹ (C=O), 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym)
- ¹H NMR (DMSO-d₆) : δ 8.35 (d, J=8.7 Hz, 2H, Ar-H), 7.92 (d, J=8.7 Hz, 2H, Ar-H), 3.21 (t, J=6.3 Hz, 2H, CH₂)
Azetidine Ring Formation and Functionalization
The azetidine moiety is introduced via nucleophilic ring-opening of epichlorohydrin derivatives:
Stepwise Alkylation
- Substrate : N-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide
- Reagent : 1-Chloro-3-azetidinylpropanol (1.2 equiv)
- Base : K₂CO₃ in DMF (24 h, 60°C)
- Isolation : Column chromatography (SiO₂, ethyl acetate/hexane 3:7)
Critical Note : Steric hindrance necessitates excess azetidine precursor to drive the reaction to completion.
Construction of theTriazolo[4,3-b]Pyridazine Unit
The triazolo-pyridazine heterocycle is synthesized via hydrazine-mediated cyclization :
Cyclocondensation Protocol
- Substrate : 6-Chloropyridazine-3-carbaldehyde
- Reagent : Hydrazine hydrate (2.0 equiv) in i-propanol
- Conditions : Reflux (16 h), followed by addition of ortho-ester (trimethyl orthoformate)
- Product Isolation : Crystallization from dichloromethane/methanol
Mechanism :
- Hydrazine attack at the aldehyde carbonyl forms a hydrazone intermediate.
- Ortho-ester facilitates cyclodehydration to yield the triazolo-pyridazine core.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65% |
| Molecular Formula | C₆H₄N₄ |
Final Coupling and N-Methylation
The azetidine and triazolo-pyridazine units are conjugated via Buchwald-Hartwig amination :
Catalytic Cross-Coupling
- Catalyst : Pd₂(dba)₃/Xantphos (5 mol%)
- Base : Cs₂CO₃ (2.5 equiv)
- Solvent : Toluene (100°C, 24 h)
- Methylation : CH₃I (1.5 equiv) in THF with NaH
Optimization :
- Excess Pd catalyst reduces reaction time but increases purification difficulty.
- N-Methylation must precede coupling to avoid over-alkylation.
Structural Confirmation and Analytical Data
Spectroscopic Characterization
Purity Assessment
| Method | Result |
|---|---|
| HPLC (C18, MeCN/H₂O) | 98.2% |
| TLC (SiO₂, EtOAc) | Rf 0.42 |
Challenges and Mitigation Strategies
- Regioselectivity in Triazole Formation : Use of electron-withdrawing groups (e.g., nitro) directs cyclization to the desired position.
- Sulfonamide Hydrolysis : Neutral pH and low temperature (<50°C) prevent cleavage.
- Azetidine Ring Strain : Bulky substituents stabilize the ring during alkylation.
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
